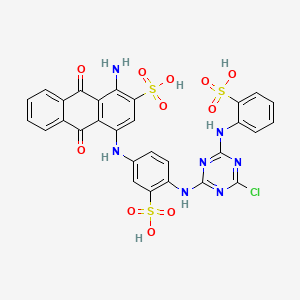

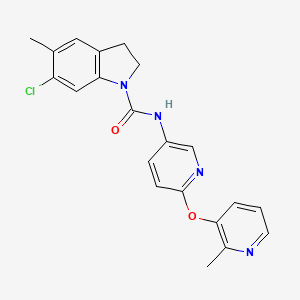

6-氯-5-甲基-N-(6-((2-甲基吡啶-3-基)氧基)吡啶-3-基)吲哚啉-1-甲酰胺二盐酸盐

描述

“6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride” is an organic molecular entity . It has a role as a receptor modulator . The compound has a CAS Number of 181632-25-7 and a linear formula of C21H21Cl3N4O2 . The molecular weight is 467.78 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H . This code provides a detailed description of the molecular structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

The compound has a molecular weight of 467.78 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.科学研究应用

5-HT2C 受体拮抗剂

SB 242084 是一种 5-HT2C 受体拮抗剂 . 它对该受体具有高亲和力 (pKi = 9.0),与其他 5-HT、多巴胺或肾上腺素受体相比,其选择性至少高 100 倍 .

抗焦虑活性

在体内,SB 242084 具有显著的抗焦虑活性 . 这意味着它可以减轻焦虑,而不会具有镇静、促惊厥或食欲亢进的特性 .

增强抗抑郁药的有效性

研究表明,SB 242084 可以提高选择性血清素再摄取抑制剂 (SSRI) 类抗抑郁药的有效性 . 这可能导致更有效的抑郁症治疗方法 .

减少抗抑郁药的副作用

除了增强 SSRI 的有效性,SB 242084 也可能减少其副作用 . 这可以改善患者依从性和整体治疗效果 .

兴奋剂型活性

在动物研究中,SB 242084 产生了兴奋剂型活性 . 这表明它可能被用于治疗注意力缺陷多动障碍 (ADHD) 等疾病 .

强化作用

SB 242084 在动物研究中也表现出强化作用 . 这些作用与可卡因或安非他明的作用有些相似,但弱得多 .

神经递质受体相互作用

SB 242084 已被广泛用于动物研究,以评估神经递质受体相互作用 . 这项研究可能有助于更好地了解这些相互作用如何影响各种生理过程 .

血脑屏障通透性

SB 242084 能够穿过血脑屏障 . 这意味着它可以穿过血脑屏障,直接影响中枢神经系统 . 这种特性对于其在治疗神经和精神疾病方面的潜在用途至关重要 .

安全和危害

The compound is labeled as an irritant . For safe handling, it’s recommended to follow standard laboratory safety procedures, including the use of personal protective equipment. For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound.

作用机制

Target of Action

SB 242084 (hydrochloride) is a psychoactive drug and research chemical that acts as a selective antagonist for the 5-HT2C receptor . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .

Mode of Action

SB 242084 (hydrochloride) interacts with its target, the 5-HT2C receptor, by blocking the receptor’s activity . This blocking action prevents serotonin from binding to the receptors and activating them . As a result, it increases the basal activity of dopaminergic neurons in the ventral tegmental area (VTA) of the midbrain and dopamine release in the vomeronasal nucleus .

Biochemical Pathways

The primary biochemical pathway affected by SB 242084 (hydrochloride) is the serotonergic pathway . By blocking the 5-HT2C receptors, SB 242084 (hydrochloride) can alter the signaling of serotonin , a neurotransmitter that plays a key role in mood regulation . This can lead to changes in various downstream effects, including mood, appetite, and sleep .

Pharmacokinetics

This allows the compound to exert its effects directly on the central nervous system .

Result of Action

The blockade of 5-HT2C receptors by SB 242084 (hydrochloride) has several effects. It has been shown to have anxiolytic effects , reducing anxiety . It also enhances dopamine signaling in the limbic system . Furthermore, it has complex effects on the dopamine release produced by cocaine, increasing it in some brain regions but reducing it in others .

属性

IUPAC Name |

6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMNSEILNIPNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394600 | |

| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049747-87-6 | |

| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate](/img/structure/B1662416.png)

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)

![3-[(7H-purin-6-ylamino)methyl]phenol](/img/structure/B1662424.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)